molecular formula C7H11FO2 B2396656 2-Fluorocyclohexane-1-carboxylic acid CAS No. 1529678-51-0

2-Fluorocyclohexane-1-carboxylic acid

Cat. No.: B2396656
CAS No.: 1529678-51-0
M. Wt: 146.161
InChI Key: HMVYPUQYKYGDNE-UHFFFAOYSA-N
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Description

2-Fluorocyclohexane-1-carboxylic acid is a fluorinated derivative of cyclohexane carboxylic acid. This compound has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. It is characterized by the presence of a fluorine atom attached to the cyclohexane ring, which can significantly alter its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluorocyclohexane-1-carboxylic acid typically involves the fluorination of cyclohexane carboxylic acid. One common method is the direct fluorination using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert solvent like acetonitrile at room temperature.

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow fluorination, which allows for better control over reaction parameters and yields. The use of automated systems and advanced fluorinating agents can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Fluorocyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or thiols.

Major Products Formed:

    Oxidation: Formation of cyclohexane-1,2-dicarboxylic acid.

    Reduction: Formation of 2-fluorocyclohexanol or 2-fluorocyclohexanone.

    Substitution: Formation of 2-azidocyclohexane-1-carboxylic acid or 2-thiocyclohexane-1-carboxylic acid.

Scientific Research Applications

2-Fluorocyclohexane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-fluorocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

    Cyclohexane carboxylic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.

    4-Fluorocyclohexane-1-carboxylic acid: Similar structure but with the fluorine atom at a different position, leading to variations in reactivity and activity.

    2-Chlorocyclohexane-1-carboxylic acid: Chlorine atom instead of fluorine, affecting its chemical behavior and interactions.

Uniqueness: 2-Fluorocyclohexane-1-carboxylic acid is unique due to the presence of the fluorine atom at the 2-position, which can significantly alter its electronic properties and enhance its stability and reactivity compared to non-fluorinated analogs .

Properties

IUPAC Name

2-fluorocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO2/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVYPUQYKYGDNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1529678-51-0
Record name 2-fluorocyclohexane-1-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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